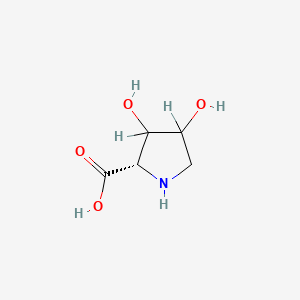

3,4-Dihydroxy-L-proline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dihydroxy-L-proline, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO4 and its molecular weight is 147.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Protein Engineering

3,4-Dihydroxy-L-proline has been utilized in the genetic incorporation of non-canonical amino acids into proteins. A notable study demonstrated the creation of an autonomous bacterium capable of biosynthesizing 3,4-dihydroxy-L-phenylalanine (DOPA) from tyrosine without exogenous precursors. This bacterium can incorporate DOPA into proteins, enhancing their functional properties for therapeutic applications, such as antibody labeling for cancer detection .

Enzyme Inhibition

Research indicates that derivatives of this compound can serve as effective inhibitors for various metalloproteinases (MMPs). Specifically, compounds derived from this compound have shown selectivity towards MMP-2 and MMP-13, which are critical targets in cancer therapy and tissue remodeling . The structure-activity relationship (SAR) studies highlight how modifications to the proline scaffold can influence binding affinity and selectivity.

Therapeutic Agents

The unique properties of this compound make it a candidate for developing novel therapeutic agents. For instance, studies involving the synthesis of peptide analogs incorporating this compound have shown promising results in enhancing the stability and efficacy of drugs targeting specific biological pathways .

Anticancer Research

In the context of cancer research, the incorporation of this compound into peptide sequences has been explored to improve the delivery and effectiveness of chemotherapeutic agents. The catechol moiety present in this compound allows for site-specific modifications that can enhance drug solubility and target selectivity .

Biomaterials Development

The structural characteristics of this compound contribute to the development of advanced biomaterials. Its ability to form strong interactions with other biomolecules makes it suitable for creating adhesives and coatings inspired by natural systems, such as mussel foot proteins that exhibit exceptional adhesive properties .

Diatom Cell Walls

Interestingly, this compound has been identified as a component in the cell walls of diatoms. This discovery opens up avenues for exploring its role in bioengineering and environmental applications, particularly in understanding how these organisms utilize this compound for structural integrity .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Protein Engineering with DOPA

In a study focused on protein engineering, researchers successfully incorporated DOPA into antibodies targeting HER2-positive breast cancer cells. The engineered proteins exhibited enhanced binding affinity and specificity compared to traditional antibodies .

Case Study 2: MMP Inhibitors

A series of compounds based on this compound were synthesized and tested against various MMPs. The most potent inhibitor demonstrated picomolar activity against MMP-13 while maintaining selectivity over other metalloproteinases, showcasing its potential as an anticancer therapeutic agent .

Propriétés

Numéro CAS |

63121-50-6 |

|---|---|

Formule moléculaire |

C5H9NO4 |

Poids moléculaire |

147.13 g/mol |

Nom IUPAC |

(2S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2?,3-,4?/m0/s1 |

Clé InChI |

HWNGLKPRXKKTPK-ONQHYROSSA-N |

SMILES |

C1C(C(C(N1)C(=O)O)O)O |

SMILES isomérique |

C1C(C([C@H](N1)C(=O)O)O)O |

SMILES canonique |

C1C(C(C(N1)C(=O)O)O)O |

Synonymes |

3,4-dihydroxyproline |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.